![molecular formula C15H20F2N2O3S B7679954 N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)
N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide, also known as DFTZ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DFTZ belongs to the class of thiazepane derivatives, which have been shown to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been proposed that this compound may interfere with the replication of viruses by inhibiting viral enzymes or by blocking viral entry into host cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro, suggesting that it may have anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. Additionally, its ability to inhibit viral replication may make it useful for studying viral infections. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide. One area of interest is the development of this compound-based cancer therapies, either alone or in combination with other drugs. Another potential direction is the investigation of this compound's antiviral properties, particularly in the context of emerging viral diseases such as COVID-19. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Synthesis Methods
The synthesis of N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide involves the reaction of 3-(difluoromethyl)benzoyl chloride with 7,7-dimethyl-1,4-thiazepanedione in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom by the thiazepane nitrogen, followed by cyclization to form the thiazepane ring. The resulting compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including lung, breast, and colon cancer. It has also been shown to inhibit the growth of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) in vitro. Additionally, this compound has been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Properties
IUPAC Name |
N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c1-15(2)6-7-19(8-9-23(15,21)22)14(20)18-12-5-3-4-11(10-12)13(16)17/h3-5,10,13H,6-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNEWHQDNQNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1(=O)=O)C(=O)NC2=CC=CC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)
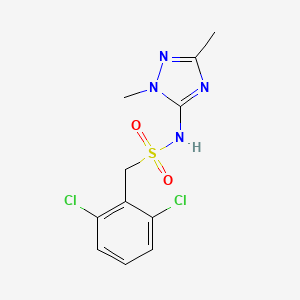
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)
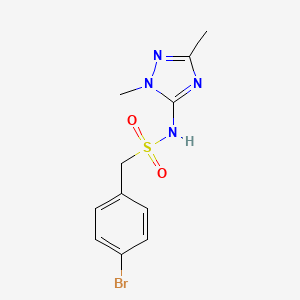
![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)
![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)
![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)
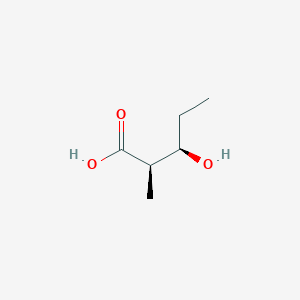
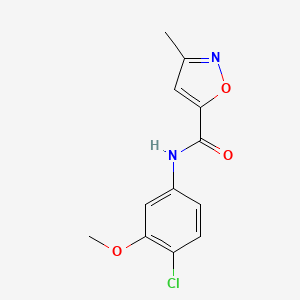
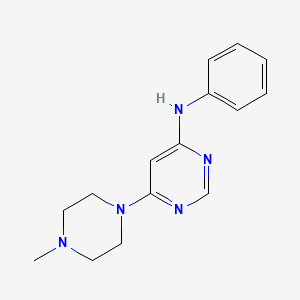
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
